molecular formula C18H20ClN5O2 B2523108 N1-(2-chlorophenyl)-N2-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)oxalamide CAS No. 1396711-74-2

N1-(2-chlorophenyl)-N2-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)oxalamide

Cat. No. B2523108
CAS RN: 1396711-74-2
M. Wt: 373.84
InChI Key: WNZDYGNRHWDNDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(2-chlorophenyl)-N2-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)oxalamide, also known as BMS-986177, is a novel small molecule inhibitor that has been recently developed for the treatment of various diseases. This compound has gained significant attention in the scientific community due to its potent inhibitory activity against several protein kinases, including Bruton's tyrosine kinase (BTK) and interleukin-2-inducible T-cell kinase (ITK).

Scientific Research Applications

Cannabinoid Receptor Antagonists

Research on similar compounds has predominantly focused on their role as cannabinoid receptor antagonists. Compounds like N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1) have been extensively studied for their potent and selective antagonism towards the CB1 cannabinoid receptor. These studies involve understanding the molecular interactions of these antagonists with the CB1 receptor, utilizing methods such as AM1 molecular orbital method, conformational analysis, and the development of unified pharmacophore models (Shim et al., 2002). The detailed conformational and energetic studies of these compounds contribute significantly to the design and development of new therapeutic agents targeting cannabinoid receptors.

Structure-Activity Relationships

The structure-activity relationships (SAR) of pyrazole derivatives, including those similar to N1-(2-chlorophenyl)-N2-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)oxalamide, have been explored to elucidate the structural requirements for potent and selective CB1 receptor antagonistic activity. These studies have identified key substituents and functional groups critical for the compounds' activity, providing insights into the design of more selective and potent ligands (Lan et al., 1999).

Molecular Docking and Synthesis

The synthesis of cannabinoid analogs sharing structural features with known antagonists has been reported, emphasizing the importance of specific substituents for antagonist activity. These synthetic efforts are coupled with molecular docking studies to predict and improve the interaction of these compounds with the CB1 receptor, guiding the development of compounds with potential therapeutic applications (Pinna et al., 2012).

Chemical Characterization and Theoretical Studies

Further research involves the detailed chemical characterization, including NMR spectroscopy and X-ray crystallography, of fentanyl and its analogs. These studies provide foundational knowledge on the structural and electronic properties of these compounds, facilitating the understanding of their interaction with biological targets and the development of novel analgesics (Jimeno et al., 2003).

properties

IUPAC Name

N'-(2-chlorophenyl)-N-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN5O2/c19-14-3-1-2-4-15(14)23-18(26)17(25)22-11-13-5-9-24(10-6-13)16-12-20-7-8-21-16/h1-4,7-8,12-13H,5-6,9-11H2,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNZDYGNRHWDNDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C(=O)NC2=CC=CC=C2Cl)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.